![molecular formula C11H7N3O6 B3115770 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid CAS No. 2111824-48-5](/img/structure/B3115770.png)
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid
Overview
Description
“2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid” is a compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
- Researchers have explored novel 1,2,4-triazole derivatives, including those containing the 2-(1H-1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid scaffold, as promising anticancer agents . These derivatives exhibit cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549. Compounds like 7d, 7e, 10a, and 10d have demonstrated cytotoxicity at concentrations lower than 12 μM against Hela cells. Importantly, these compounds exhibit selectivity against cancerous cells while sparing normal cells.
- The unique structure of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid makes it an excellent building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers . MOFs find applications in gas storage, catalysis, drug delivery, and separation processes.
- Triazole derivatives, including those based on the 1,2,4-triazole ring, exhibit potent biological activity. For example, one derivative showed effective cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
- Researchers have conducted molecular docking studies to understand the binding modes of 1,2,4-triazole derivatives within the binding pocket of aromatase enzyme, a potential target . Such studies provide insights into the mechanism of action and guide further drug design.
- The nitrogen-containing heterocyclic scaffold of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid allows it to form hydrogen bonds with various targets, leading to improved pharmacokinetic and pharmacological properties . This scaffold enhances drug-receptor interactions.
- The development of effective and potent anticancer agents remains a clinical challenge. Compounds based on the 1,2,4-triazole ring, including our compound of interest, contribute to drug discovery efforts in modern medicinal chemistry . Their diverse applications extend beyond cancer treatment.
Anticancer Agents
Metal-Organic Frameworks (MOFs)
Biological Activity
Molecular Docking Studies
Pharmacokinetics and Pharmacodynamics
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties of the compound also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, it may exert an anti-proliferative effect on these cells . Some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O6/c15-9(16)5-1-6(10(17)18)8(7(2-5)11(19)20)14-4-12-3-13-14/h1-4H,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBDAMXUPDDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N2C=NC=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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